[1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include methoxyphenyl, acetic acid, and indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the desired transformations. For instance, the preparation of diaryl ethers, which are structurally related, can be achieved using Ullmann-type reactions with copper catalysts or Buchwald–Hartwig cross-couplings with palladium catalytic systems .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide can undergo various types of chemical reactions, including:
Oxidation: Involves the transfer of electrons, often facilitated by oxidizing agents.
Reduction: Involves the gain of electrons, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include copper salts for substitution reactions and various oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Sandmeyer reaction can produce aryl halides from aryl diazonium salts .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Ethyl acetoacetate: An ethyl ester of acetoacetic acid, widely used as a chemical intermediate.
Acetylacetone: A diketone used in various chemical reactions and as a ligand in coordination chemistry.
Uniqueness
The uniqueness of [1-(4-Methoxy-phenyl)-meth-(E)-ylideneaminooxy]-acetic acid [5-bromo-2-oxo-1,2-dihydro-indol-(3E)-ylidene]-hydrazide lies in its specific structural features, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H15BrN4O4 |
---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide |
InChI |
InChI=1S/C18H15BrN4O4/c1-26-13-5-2-11(3-6-13)9-20-27-10-16(24)22-23-17-14-8-12(19)4-7-15(14)21-18(17)25/h2-9,21,25H,10H2,1H3/b20-9+,23-22? |
InChI Key |
YOVCULQJHPWAHG-NYZNGVRZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NOCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.